3-(4-Bromo-2-nitrophenyl)thiazolidine
Overview
Description
3-(4-Bromo-2-nitrophenyl)thiazolidine is a heterocyclic compound that contains a thiazolidine ring substituted with a 4-bromo-2-nitrophenyl group. Thiazolidine derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
The synthesis of 3-(4-Bromo-2-nitrophenyl)thiazolidine typically involves the reaction of 4-bromo-2-nitrobenzaldehyde with cysteamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the thiazolidine ring . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using catalysts or varying temperature and solvent conditions .
Chemical Reactions Analysis
3-(4-Bromo-2-nitrophenyl)thiazolidine can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form thiazolidinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions include thiazolidinones, amino derivatives, and substituted thiazolidines .
Scientific Research Applications
3-(4-Bromo-2-nitrophenyl)thiazolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and anticancer activities.
Medicine: Thiazolidine derivatives are explored for their potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-nitrophenyl)thiazolidine involves its interaction with biological targets, such as enzymes and receptors. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various pharmacological effects. For example, it may inhibit microbial growth by interfering with essential enzymes in the microbial metabolism .
Comparison with Similar Compounds
3-(4-Bromo-2-nitrophenyl)thiazolidine can be compared with other thiazolidine derivatives, such as:
Thiazolidinones: These compounds have a carbonyl group in the thiazolidine ring and are known for their anticancer and antimicrobial activities.
Thiazoles: These compounds have a similar ring structure but differ in the position of the nitrogen and sulfur atoms.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazolidine derivatives .
Properties
IUPAC Name |
3-(4-bromo-2-nitrophenyl)-1,3-thiazolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2S/c10-7-1-2-8(9(5-7)12(13)14)11-3-4-15-6-11/h1-2,5H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMXRSLYDLNAQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN1C2=C(C=C(C=C2)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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